molecular formula C19H13FN4O B12738361 1-(4-(4-Fluorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)ethanone CAS No. 91067-34-4

1-(4-(4-Fluorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)ethanone

Cat. No.: B12738361
CAS No.: 91067-34-4
M. Wt: 332.3 g/mol
InChI Key: CQDCQZPWGWCUBU-UHFFFAOYSA-N
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Description

1-(4-(4-Fluorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)ethanone is a heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Fluorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)ethanone typically involves the reaction of N1-(5-methylpyrazol-3-yl)hydrazonoyl chloride with various amines such as morpholine, thiomorpholine, 4-phenylpiperidine, and N-(substituted)piperazines . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Fluorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-(4-Fluorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(4-Fluorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(4-Fluorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)ethanone stands out due to its specific substitution pattern, which enhances its biological activity and stability. The presence of the fluorophenyl group increases its lipophilicity and ability to interact with biological membranes, making it a potent compound for various applications .

Properties

CAS No.

91067-34-4

Molecular Formula

C19H13FN4O

Molecular Weight

332.3 g/mol

IUPAC Name

1-[4-(4-fluorophenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone

InChI

InChI=1S/C19H13FN4O/c1-12(25)17-18(14-7-9-15(20)10-8-14)24-19(23-22-17)16(11-21-24)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

CQDCQZPWGWCUBU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=N1)C4=CC=C(C=C4)F

Origin of Product

United States

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